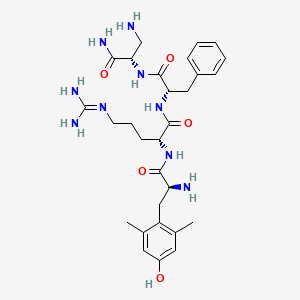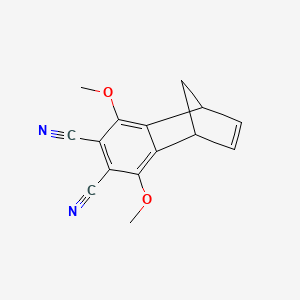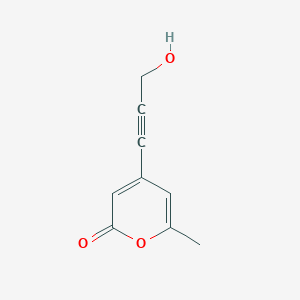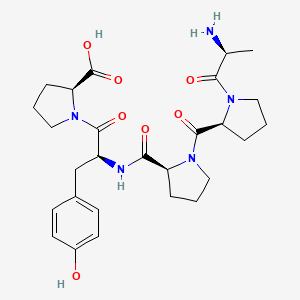![molecular formula C16H23O3P B15168303 Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-93-1](/img/structure/B15168303.png)
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is a chemical compound with the molecular formula C₁₆H₂₃O₃P and a molecular mass of 294.14 g/mol This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a hex-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate can be compared with other similar compounds, such as:
Diethyl ethynylphosphonate: Similar in structure but lacks the phenyl ring substitution.
Diethyl benzylphosphonate: Contains a benzyl group instead of the hex-1-yn-1-yl group.
Diethyl phenylphosphonate: Lacks the alkyne substitution on the phenyl ring.
Propriétés
Numéro CAS |
639516-93-1 |
|---|---|
Formule moléculaire |
C16H23O3P |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3 |
Clé InChI |
JKBWDUGKQLTERH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)



![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
